Equipotent Cytotoxicity of Idarubicinol Versus Idarubicin in Leukemia Cell Lines
Unlike the alcohol metabolites of daunorubicin (daunorubicinol) and doxorubicin (doxorubicinol), which are significantly less active than their parent drugs, idarubicinol is equipotent to idarubicin in sensitive neoplastic cells. Comparative cytotoxicity assays demonstrate that idarubicinol and idarubicin produce identical antiproliferative activity across multiple human tumor cell lines [1].
| Evidence Dimension | Cytotoxic potency (growth inhibition) |
|---|---|
| Target Compound Data | Idarubicinol equipotent to idarubicin |
| Comparator Or Baseline | Daunorubicinol and doxorubicinol: much less cytotoxic than respective parent drugs |
| Quantified Difference | Idarubicinol: equipotent to parent; other alcohol metabolites: potency reduced by >90% |
| Conditions | CCRF-CEM lymphoblastic leukemia, K562 myelogenous leukemia, U87-MG glioblastoma cell lines |
Why This Matters
For procurement of research compounds, idarubicinol is the only anthracycline alcohol metabolite that can serve as a reliable pharmacological surrogate or analytical reference that accurately reflects parent drug potency.
- [1] Kuffel MJ, Reid JM, Ames MM. Anthracyclines and their C-13 alcohol metabolites: growth inhibition and DNA damage following incubation with human tumor cells in culture. Cancer Chemother Pharmacol. 1992;30(1):51-57. doi:10.1007/BF00686485 View Source
